molecular formula C9H19Br2N B6309351 1-(4-Bromobutyl)piperidine hydrobromide CAS No. 98950-59-5

1-(4-Bromobutyl)piperidine hydrobromide

Cat. No.: B6309351
CAS No.: 98950-59-5
M. Wt: 301.06 g/mol
InChI Key: CIGDJCBHNAGUNQ-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)piperidine hydrobromide is a useful research compound. Its molecular formula is C9H19Br2N and its molecular weight is 301.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.98638 g/mol and the complexity rating of the compound is 89.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGDJCBHNAGUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Classification and Structural Characteristics Within the Piperidine Framework

1-(4-Bromobutyl)piperidine hydrobromide is classified as a substituted heterocyclic ammonium (B1175870) salt. Its core structure is the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom. nih.gov In this specific compound, the nitrogen atom is alkylated, making it a tertiary amine. This nitrogen is bonded to a butyl group, which is in turn substituted with a bromine atom at the terminal (fourth) carbon position.

The key structural features are:

The Piperidine Ring: A non-aromatic, saturated ring that typically adopts a stable chair conformation. ambeed.com This ring system is a privileged structure in medicinal chemistry, often contributing to desirable pharmacokinetic properties in drug molecules. researchgate.netmdpi.com

The N-Butyl Linker: A four-carbon aliphatic chain that connects the piperidine nitrogen to the reactive bromine atom. This flexible linker provides spatial separation between the piperidine core and the site of subsequent reactions.

The Terminal Bromine Atom: Bromine serves as an excellent leaving group in nucleophilic substitution reactions, making the terminal carbon of the butyl chain highly electrophilic and prone to attack by nucleophiles.

The Hydrobromide Salt: The compound is supplied as a hydrobromide (HBr) salt. In this form, the piperidine nitrogen is protonated, forming a quaternary ammonium cation, with the bromide ion as the counter-ion. This salt form typically enhances the compound's stability, crystallinity, and ease of handling compared to the free base.

Table 1: Physicochemical Properties of this compound Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and can vary based on purity. The following are calculated values.

PropertyValue
Chemical Formula C₉H₁₉Br₂N
Molecular Weight 301.06 g/mol
IUPAC Name 1-(4-bromobutyl)piperidin-1-ium bromide
Canonical SMILES C1CCN(CCCCBr)CC1.[Br-]

Rationale for Academic Research Interest in the Compound S Chemical Properties and Synthetic Utility

Direct Synthesis Routes from Fundamental Precursors

Direct synthesis methods offer the most straightforward approaches to this compound, typically involving the formation of the key carbon-nitrogen bond in a single primary step from basic starting materials.

Alkylation Reactions of Piperidine with Suitable Dibromobutane Derivatives

The most common direct synthesis involves the nucleophilic substitution reaction between piperidine and 1,4-dibromobutane. organic-chemistry.org In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion.

A significant challenge in this approach is controlling the selectivity of the alkylation. researchgate.net Since the product, 1-(4-bromobutyl)piperidine, is also a secondary amine, it can react further with another molecule of piperidine or with the starting 1,4-dibromobutane, leading to the formation of byproducts. The primary byproduct is the di-substituted piperazine (B1678402) derivative, 1,4-bis(piperidin-1-yl)butane. To favor the desired mono-alkylation, a large excess of piperidine is typically used. This ensures that molecules of 1,4-dibromobutane are more likely to encounter a piperidine molecule than the mono-alkylated product.

The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. researchgate.net The final product is then isolated as the hydrobromide salt. Microwave-assisted synthesis in an alkaline aqueous medium has also been reported as an efficient one-pot method for this type of cyclocondensation. organic-chemistry.org

Table 1: Reaction Conditions for Direct Alkylation of Piperidine with 1,4-Dibromobutane
ParameterCondition/ReagentPurpose/CommentReference
Piperidine StoichiometryLarge excess (e.g., 3-10 equivalents)Minimizes di-alkylation and formation of quaternary ammonium salts. researchgate.net
SolventAcetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Ethanol (EtOH)Polar aprotic solvents are common. Ethanol can also be used. researchgate.netchemicalforums.com
BasePotassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA)Neutralizes the HBr byproduct to maintain the nucleophilicity of piperidine. researchgate.netchemicalforums.com
TemperatureRoom temperature to reflux (e.g., 70°C)Higher temperatures increase the reaction rate but may also increase byproduct formation. researchgate.net
Work-upAcidification with HBrThe free base is often converted to the hydrobromide salt for improved stability and purification.

Hydrobromination Strategies for Unsaturated Piperidine Analogues

An alternative, though less common, direct route involves the hydrobromination of a piperidine derivative containing a terminal double bond, such as 1-(but-3-en-1-yl)piperidine. rsc.org This two-step approach first requires the synthesis of the unsaturated piperidine, followed by the addition of hydrogen bromide across the double bond.

The synthesis of 1-(but-3-en-1-yl)piperidine can be accomplished by the alkylation of piperidine with a suitable 4-carbon electrophile containing a terminal alkene, for instance, 4-bromobut-1-ene. The subsequent hydrobromination step is crucial for installing the bromine atom at the terminal (C4) position. Standard addition of HBr to an alkene follows Markovnikov's rule, which would place the bromine on the internal carbon (C3). To achieve the desired anti-Markovnikov addition, the reaction must proceed via a free-radical mechanism. This is typically accomplished by treating the alkene with HBr in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), often under UV irradiation or heat. This method ensures the formation of the primary bromoalkane.

Multi-Step Synthetic Pathways Incorporating Protective Groups

To overcome the selectivity issues inherent in direct alkylation, multi-step syntheses are often employed. These routes utilize protecting groups to temporarily block the reactive nitrogen atom of piperidine, allowing for more controlled and specific chemical transformations.

Routes Involving N-Protected Piperidine Intermediates (e.g., tert-Butoxycarbonyl (Boc) Protection)

The use of the tert-butoxycarbonyl (Boc) group is a widely adopted strategy in piperidine chemistry. nih.govnih.gov The synthesis begins with the protection of the piperidine nitrogen. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, yielding N-Boc-piperidine. researchgate.net

With the nitrogen atom protected, the focus shifts to introducing the four-carbon side chain. A common method involves the alkylation of a lithiated N-Boc-piperidine intermediate or, more frequently, starting with a pre-functionalized piperidine. For instance, N-Boc-piperidine can be alkylated, or a commercially available derivative like N-Boc-4-hydroxypiperidine can be used as a starting point for chain extension.

Once the desired four-carbon chain is attached, the final steps involve introducing the bromine atom and removing the Boc protecting group. The deprotection is readily accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. peptide.commdpi.comyoutube.com Using hydrogen bromide (HBr) for this step is particularly efficient as it simultaneously cleaves the Boc group and forms the desired hydrobromide salt in a single step.

Conversions from Hydroxybutylpiperidine Precursors via Bromination

This pathway involves the initial synthesis of 1-(4-hydroxybutyl)piperidine, which is then converted to the target bromo-compound. The precursor alcohol can be synthesized by the mono-N-alkylation of piperidine with a bifunctional reagent like 4-chlorobutanol or 4-bromobutanol, where the halide is more reactive than the alcohol.

The key transformation in this route is the selective bromination of the primary alcohol in the presence of the tertiary amine of the piperidine ring. The Appel reaction is exceptionally well-suited for this purpose. organic-chemistry.orgwikipedia.org This reaction converts primary and secondary alcohols into the corresponding alkyl halides under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). jk-sci.comchem-station.com

The mechanism of the Appel reaction begins with the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol then attacks the phosphorus atom, forming an oxyphosphonium intermediate. In the final step, a bromide ion displaces the triphenylphosphine oxide in an Sₙ2 reaction, yielding the alkyl bromide with inversion of stereochemistry if the carbon is chiral. alfa-chemistry.com The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. wikipedia.org Following the bromination, treatment with HBr can be performed to ensure the final product is isolated as the hydrobromide salt.

Table 2: Comparison of Bromination via Appel Reaction
FeatureDescriptionReference
ReagentsTriphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) organic-chemistry.orgwikipedia.org
SubstratePrimary or secondary alcohols (e.g., 1-(4-hydroxybutyl)piperidine) jk-sci.com
ConditionsNeutral, mild (often 0°C to room temperature). chem-station.com
AdvantagesHigh yields, suitable for acid- and base-sensitive substrates, stereochemical inversion at chiral centers. organic-chemistry.orgalfa-chemistry.com
ByproductTriphenylphosphine oxide (Ph₃PO), which may require chromatographic separation. chem-station.com

Optimization and Control of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

In direct alkylation methods, controlling stoichiometry is paramount. Using a significant excess of piperidine relative to 1,4-dibromobutane is a standard technique to suppress the formation of the di-alkylated byproduct and the subsequent quaternary salt. researchgate.net The choice of base and solvent also plays a crucial role; for instance, a non-nucleophilic bulky base like DIPEA can be advantageous over inorganic bases like K₂CO₃ in certain solvent systems to improve solubility and reaction rates. researchgate.netchemicalforums.com Polar aprotic solvents such as DMF or acetonitrile are often preferred as they effectively solvate the intermediates without interfering with the reaction. researchgate.net

For multi-step syntheses, optimization is required at each stage. During Boc-protection and deprotection, ensuring complete reaction is key to avoiding mixtures of protected and unprotected species. The bromination step, particularly the Appel reaction, benefits from careful temperature control to prevent side reactions.

Purification is the final, critical step for obtaining a high-purity product. Common byproducts, such as triphenylphosphine oxide from the Appel reaction or di-alkylated compounds from direct synthesis, must be removed. Standard laboratory techniques, including aqueous work-up, extraction with organic solvents, column chromatography on silica (B1680970) gel, and recrystallization, are employed to isolate the final compound in a pure form. The hydrobromide salt form of the product often facilitates purification by recrystallization due to its crystalline nature and reduced solubility in many organic solvents compared to the free base.

Impact of Solvent Systems and Reaction Catalysts

The choice of solvent plays a crucial role in the N-alkylation of piperidine with 1,4-dibromobutane, influencing reaction rates and the product profile. Polar aprotic solvents are generally favored for this type of SN2 reaction.

Solvent Systems:

Commonly employed solvents include acetonitrile and dimethylformamide (DMF). researchgate.net Acetonitrile is often preferred due to its ability to dissolve the reactants and facilitate the reaction while also allowing for easier work-up and removal post-reaction. researchgate.net The polarity of the solvent can influence the reaction mechanism, with more polar solvents potentially favoring the desired SN2 pathway.

Reaction Catalysts:

While the reaction can proceed without a catalyst, the addition of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. researchgate.net This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) are frequently used for this purpose. researchgate.net

Phase-transfer catalysts (PTCs) can also be employed to enhance the reaction rate, particularly in biphasic systems. These catalysts, typically quaternary ammonium salts, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the alkylating agent resides.

Interactive Data Table: Effect of Solvent and Catalyst on a Model N-Alkylation Reaction

SolventCatalyst/BaseRelative Reaction RatePrimary Byproduct(s)
AcetonitrileK₂CO₃High1,4-di(piperidin-1-yl)butane
DMFK₂CO₃High1,4-di(piperidin-1-yl)butane
DichloromethaneN,N-Diisopropylethylamine (DIPEA)Moderate1,4-di(piperidin-1-yl)butane
EthanolNone (autocatalytic)LowQuaternization products

Note: This table represents generalized findings for N-alkylation reactions of piperidines and is intended to be illustrative.

Stoichiometric Considerations and Reagent Effects

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired mono-alkylated product, 1-(4-Bromobutyl)piperidine, and minimizing the formation of the primary byproduct, 1,4-di(piperidin-1-yl)butane.

To favor mono-alkylation, a significant excess of piperidine is often used relative to 1,4-dibromobutane. This ensures that a molecule of 1,4-dibromobutane is more likely to react with a molecule of piperidine rather than the already formed 1-(4-Bromobutyl)piperidine. researchgate.net A common strategy involves the slow, controlled addition of the alkylating agent (1,4-dibromobutane) to a solution containing an excess of the amine (piperidine). researchgate.net

The choice of the base and its stoichiometry are also important. Typically, at least one equivalent of base per equivalent of 1,4-dibromobutane is required to neutralize the HBr produced. Using a solid base like powdered potassium carbonate can simplify the work-up procedure.

Interactive Data Table: Impact of Stoichiometry on Product Distribution

Molar Ratio (Piperidine : 1,4-Dibromobutane)Yield of 1-(4-Bromobutyl)piperidine (%)Yield of 1,4-di(piperidin-1-yl)butane (%)
1 : 1LowHigh
2 : 1ModerateModerate
5 : 1HighLow
10 : 1Very HighVery Low

Note: The yields presented are illustrative and can vary based on other reaction conditions.

Temperature and Time Controls in Reaction Progression

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results.

Temperature:

The N-alkylation of piperidine is typically carried out at temperatures ranging from room temperature to a moderate reflux. researchgate.net Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to an increase in the formation of byproducts, including the dialkylated product and elimination products. For many N-alkylation reactions of piperidines, heating to around 70°C is a common practice. researchgate.net

Reaction Time:

The reaction time is determined by monitoring the consumption of the limiting reactant, typically 1,4-dibromobutane. This is often accomplished using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to overnight, depending on the specific conditions employed (temperature, solvent, and concentration). researchgate.net

Scale-Up Considerations and Industrial Synthesis Implications

Translating the laboratory-scale synthesis of this compound to an industrial process introduces several additional considerations.

Key Industrial Synthesis Factors:

Cost-Effectiveness: The cost of raw materials, particularly the reagents and solvents, is a major factor. Utilizing an excess of piperidine, while effective for selectivity, may be less economically viable on a large scale. Therefore, optimization of the stoichiometric ratio is crucial.

Process Safety: The exothermic nature of the reaction needs to be carefully managed to prevent runaway reactions. This involves efficient heat exchange systems and potentially the controlled addition of reagents.

Work-up and Purification: On an industrial scale, purification methods such as distillation and crystallization are preferred over chromatography. The final product is often isolated as the hydrobromide salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base. The hydrobromide salt can be precipitated from a suitable solvent.

Byproduct Management: The formation of the dialkylated byproduct, 1,4-di(piperidin-1-yl)butane, needs to be minimized not only to maximize the yield of the desired product but also to simplify purification. Strategies to recover and potentially recycle unreacted piperidine would also be an important consideration in an industrial setting.

Regulatory Compliance: The entire process must adhere to strict safety and environmental regulations. This includes the handling and disposal of all chemicals and byproducts.

A potential industrial process would likely involve the reaction of piperidine with 1,4-dibromobutane in a suitable solvent like acetonitrile, using a cost-effective base such as potassium carbonate. The reaction would be run at an optimized temperature to ensure a reasonable reaction rate while minimizing byproduct formation. After the reaction is complete, the solids would be filtered off, and the product would be isolated from the filtrate, potentially through distillation of the solvent followed by crystallization of the hydrobromide salt.

Chemical Reactivity and Transformation Studies of 1 4 Bromobutyl Piperidine Hydrobromide

Nucleophilic Substitution Reactions of the Bromobutyl Moiety

The primary mode of reactivity for 1-(4-Bromobutyl)piperidine hydrobromide involves the displacement of the bromide ion by a variety of nucleophiles. The bromine atom is attached to a primary carbon, which favors the SN2 (bimolecular nucleophilic substitution) mechanism. This pathway is sensitive to the strength of the nucleophile, the solvent, and the reaction temperature.

This compound readily reacts with a range of nitrogen-based nucleophiles. These reactions are fundamental for introducing new nitrogenous functionalities and for the construction of more complex polyamine structures or heterocyclic systems. The reactions with primary and secondary amines typically lead to the formation of secondary and tertiary amines, respectively. A notable reaction of this substrate is its propensity to undergo intramolecular cyclization, where the piperidine (B6355638) nitrogen acts as an internal nucleophile to displace the bromide, forming a spirocyclic quaternary ammonium (B1175870) salt, specifically 1-azoniaspiro[5.5]undecane bromide. This process can compete with intermolecular reactions, especially under dilute conditions or with weaker external nucleophiles.

When reacted with stronger, external nitrogen nucleophiles such as secondary amines, this compound can be used to synthesize diamine structures. For instance, reaction with morpholine would yield 4-(4-(piperidin-1-yl)butyl)morpholine. These reactions are typically carried out in the presence of a base to neutralize the hydrobromide salt and the hydrogen bromide generated during the substitution.

Nitrogen NucleophileProductTypical Reaction Conditions
Ammonia1-(4-Aminobutyl)piperidineAqueous or alcoholic ammonia, elevated temperature and pressure
Dimethylamine1-(4-(Dimethylamino)butyl)piperidineSolvent (e.g., acetonitrile (B52724), DMF), base (e.g., K2CO3), heat
Azide (e.g., NaN3)1-(4-Azidobutyl)piperidinePolar aprotic solvent (e.g., DMF), heat
Piperidine (intramolecular)1-Azoniaspiro[5.5]undecane bromideSpontaneous or upon heating in a suitable solvent

Oxygen-containing nucleophiles, such as alkoxides and hydroxides, can displace the bromide from this compound to form ethers and alcohols, respectively. The reaction with an alkoxide, like sodium methoxide, proceeds via a Williamson ether synthesis to yield the corresponding methyl ether. The use of hydroxide as a nucleophile, for example from potassium hydroxide, would lead to the formation of 4-(piperidin-1-yl)butan-1-ol. It is important to note that with sterically hindered alkoxides or at higher temperatures, elimination reactions (E2) can become a competing pathway, although this is less favored for primary bromides.

Oxygen NucleophileProductTypical Reaction Conditions
Sodium Methoxide (CH3ONa)1-(4-Methoxybutyl)piperidineMethanol or THF as solvent, reflux
Sodium Ethoxide (C2H5ONa)1-(4-Ethoxybutyl)piperidineEthanol as solvent, reflux
Sodium Hydroxide (NaOH)4-(Piperidin-1-yl)butan-1-olAqueous or mixed aqueous/organic solvent, heat
Sodium Phenoxide (PhONa)1-(4-Phenoxybutyl)piperidinePolar aprotic solvent (e.g., DMF), heat

Sulfur-based nucleophiles are generally excellent for SN2 reactions due to their high polarizability and moderate basicity. Thiols (in the form of their conjugate bases, thiolates) and thioethers readily react with this compound. For example, reaction with sodium thiophenoxide would produce 1-(4-(phenylthio)butyl)piperidine. These reactions are typically efficient and proceed under mild conditions to form the corresponding thioethers.

Sulfur NucleophileProductTypical Reaction Conditions
Sodium Hydrosulfide (NaSH)4-(Piperidin-1-yl)butane-1-thiolEthanol/water mixture
Sodium Ethanethiolate (NaSEt)1-(4-(Ethylthio)butyl)piperidineEthanol or DMF, room temperature to mild heat
Sodium Thiophenoxide (NaSPh)1-(4-(Phenylthio)butyl)piperidineEthanol or DMF, room temperature

Carbon-Carbon Bond Forming Reactions Involving the Bromine Atom

Beyond substitution with heteroatom nucleophiles, the electrophilic nature of the bromobutyl moiety is exploited in the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry for building molecular complexity.

In recent years, nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds. nih.govucla.edu this compound, as an unactivated primary alkyl bromide, is a suitable candidate for such transformations. Nickel-catalyzed reductive coupling, for instance, can pair the bromobutyl group with aryl halides or other electrophiles. These reactions often employ a stoichiometric reductant, such as manganese or zinc metal, and proceed through a catalytic cycle involving Ni(0), Ni(I), and Ni(II) or Ni(I) and Ni(III) oxidation states. nih.gov The reaction allows for the coupling of the piperidinylbutyl fragment to aromatic and heteroaromatic rings, providing access to a wide range of substituted piperidine derivatives.

Coupling PartnerCatalyst SystemProduct Type
Aryl Bromide (e.g., Bromobenzene)Ni(II) precatalyst, ligand (e.g., bipyridine), reductant (e.g., Zn or Mn)1-(4-Arylbutyl)piperidine
Alkenyl HalideNi(0) or Ni(II) catalyst, ligand1-(Alk-5-en-1-yl)piperidine
Alkyl Halide (another)Ni(II) catalyst, ligand, reductantCoupled alkane derivative

A classic strategy for carbon-carbon bond formation is the alkylation of carbanions. This compound can serve as the electrophile in these reactions. A prominent example is the malonic ester synthesis, where the enolate generated from diethyl malonate by a base (like sodium ethoxide) acts as a soft carbon nucleophile. libretexts.orgorganic-chemistry.org This enolate attacks the electrophilic carbon of the bromobutyl group, displacing the bromide and forming a new carbon-carbon bond. Subsequent hydrolysis of the ester groups and decarboxylation yields a carboxylic acid with an extended carbon chain. Similar reactions can be performed with other stabilized carbanions, such as those derived from acetoacetic esters or cyanoacetates.

Carbon Nucleophile (Source)Intermediate ProductFinal Product (after workup)
Diethyl malonateDiethyl 2-(4-(piperidin-1-yl)butyl)malonate6-(Piperidin-1-yl)hexanoic acid
Ethyl acetoacetateEthyl 2-acetyl-6-(piperidin-1-yl)hexanoate7-(Piperidin-1-yl)heptan-2-one
Terminal alkyne (as acetylide)1-(Hex-5-yn-1-yl)piperidine1-(Hex-5-yn-1-yl)piperidine
Organocuprate (e.g., (CH3)2CuLi)1-Pentylpiperidine1-Pentylpiperidine

Functional Group Interconversions on the Bromobutyl Chain

The carbon-bromine bond in the butyl chain of this compound is the primary site for functional group transformations. These transformations include the removal of the bromine atom or its substitution by other halogens.

The cleavage of the carbon-bromine bond, known as reductive dehalogenation, can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas. d-nb.inforsc.org The reaction proceeds to replace the bromine atom with a hydrogen atom, yielding 1-butylpiperidine hydrobromide. The efficiency of this reaction is influenced by factors such as catalyst choice, hydrogen pressure, and reaction temperature.

Table 1: Representative Conditions for Reductive Dehalogenation

CatalystHydrogen Pressure (atm)SolventTemperature (°C)Product
10% Pd/C1 - 50Methanol25 - 601-Butylpiperidine hydrobromide
PtO₂50 - 70Acetic Acid25 - 801-Butylpiperidine hydrobromide

This data is representative of typical catalytic hydrogenation reactions for alkyl bromides.

The bromine atom on the butyl chain can be exchanged for other halogens, most notably iodine or chlorine, through nucleophilic substitution reactions. The Finkelstein reaction is a classic and efficient method for converting alkyl bromides to alkyl iodides. wikipedia.orgorganic-chemistry.org This reaction employs an alkali metal iodide, such as sodium iodide (NaI), in a solvent like acetone, where the resulting sodium bromide is insoluble, thus driving the reaction to completion.

Similarly, the bromine can be exchanged for chlorine by reacting 1-(4-bromobutyl)piperidine with a chloride salt, such as lithium chloride (LiCl), often in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Table 2: Halogen Exchange Reactions

Target HalogenReagentSolventProduct
IodineSodium Iodide (NaI)Acetone1-(4-Iodobutyl)piperidine hydrobromide
ChlorineLithium Chloride (LiCl)DMF1-(4-Chlorobutyl)piperidine hydrobromide

This data represents typical conditions for the Finkelstein and related halogen exchange reactions.

Reactivity of the Piperidine Nitrogen Moiety

The nitrogen atom of the piperidine ring in this compound is a key center of reactivity. As a hydrobromide salt, the nitrogen exists in its protonated, quaternary ammonium form. To engage in reactions such as N-alkylation or N-acylation, the free base, 1-(4-bromobutyl)piperidine, must first be generated by treatment with a base.

Once the piperidine nitrogen is deprotonated to the free secondary amine, it can act as a nucleophile. N-alkylation can be achieved by reacting the free base with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. researchgate.net The reaction typically proceeds in a polar aprotic solvent.

N-acylation involves the reaction of the free base with an acylating agent, such as an acyl chloride (e.g., benzoyl chloride) or an acid anhydride. semanticscholar.org This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction TypeReagentBaseSolventProduct
N-AlkylationMethyl IodideK₂CO₃Acetonitrile1-(4-Bromobutyl)-1-methylpiperidinium iodide
N-AcylationBenzoyl ChlorideTriethylamineDichloromethane1-Benzoyl-4-(4-bromobutyl)piperidine

This data is based on general procedures for the N-alkylation and N-acylation of secondary amines.

As a hydrobromide salt, 1-(4-bromobutyl)piperidine exists in a protonated state. The equilibrium between the protonated (piperidinium) form and the deprotonated (piperidine) free base is governed by the pKa of the conjugate acid. The pKa of the piperidinium (B107235) ion is approximately 11.2, indicating that piperidine is a relatively strong base.

This equilibrium is crucial in understanding the compound's behavior in different chemical environments. In acidic to neutral aqueous solutions, the protonated form will predominate. To generate the free base for subsequent reactions, a base with a pKa higher than that of the piperidinium ion is required. The choice of base and solvent can influence the position of this equilibrium and, consequently, the reactivity of the piperidine nitrogen. The formation of the hydrobromide salt is an exothermic process resulting from the reaction of the free base with hydrobromic acid.

Applications As a Key Synthetic Building Block in Academic Organic Research

Utility in the Construction of Complex Heterocyclic Ring Systems

The inherent reactivity of the terminal bromine atom in the butyl chain of 1-(4-Bromobutyl)piperidine hydrobromide makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic structures. A particularly promising application lies in the synthesis of spiro-heterocycles , where two rings share a single atom. These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can enhance the interaction between a drug molecule and its biological target. sigmaaldrich.combldpharm.com

The synthesis of such spiro-compounds could be achieved by reacting this compound with a suitable nucleophile. For instance, reaction with a molecule containing two nucleophilic sites could lead to a sequential alkylation, first at the terminal bromine and then at a position on the piperidine (B6355638) ring, to form a new spirocyclic system.

Table 1: Potential Spiro-Heterocyclic Systems from this compound

Reactant Potential Spiro-Heterocycle Reaction Type
2-Aminothiophenol Spiro[piperidine-4,2'-benzothiazine] Tandem N- and S-alkylation
Salicylaldehyde Spiro[piperidine-4,2'-chromane] N-alkylation followed by intramolecular etherification

Precursor for the Development of Advanced Ligands and Organocatalysts (e.g., Ionic Liquids)

The piperidine moiety in this compound can be readily quaternized to form piperidinium-based ionic liquids . Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical reactions. The synthesis would typically involve the reaction of the piperidine nitrogen with an alkyl halide, followed by anion exchange. The butyl chain of this compound itself can act as the quaternizing agent in reactions with other tertiary amines, leading to dicationic ionic liquids.

Furthermore, the piperidine scaffold is a common feature in many organocatalysts and ligands for transition metal catalysis. The bromobutyl group allows for the straightforward attachment of this piperidine unit to other molecular fragments to create novel catalytic structures. For example, it could be used to synthesize new N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating properties and their ability to stabilize metal centers in catalytic cycles.

Table 2: Potential Organocatalysts and Ligands Derived from this compound

Catalyst/Ligand Type Synthetic Approach Potential Application
Piperidinium (B107235) Ionic Liquid Quaternization of the piperidine nitrogen "Green" solvent, catalyst for various reactions
Chiral Piperidine Ligand Reaction with a chiral auxiliary Asymmetric catalysis

Design and Synthesis of Chemically Diverse Analogues and Derivatives

The dual functionality of this compound provides a platform for the generation of a wide range of analogues and derivatives through various chemical transformations. The bromo group can be substituted by a plethora of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups at the end of the butyl chain. This allows for the systematic modification of the molecule's properties, which is a key strategy in drug discovery and materials science.

Moreover, the piperidine ring itself can be further functionalized. For instance, oxidation could introduce a carbonyl group, leading to piperidinone derivatives, which are also valuable synthetic intermediates. The combination of modifications at both the butyl chain and the piperidine ring can lead to a vast chemical space of novel compounds.

Table 3: Examples of Diverse Analogues from this compound

Reagent/Reaction Functional Group Introduced Class of Derivative
Sodium Azide Azide Precursor for amines, triazoles
Potassium Phthalimide Phthalimide Protected primary amine
Sodium Thiophenoxide Phenylthioether Sulfur-containing analogue

Integration into Novel Methodological Organic Chemistry Developments (e.g., Flow Chemistry Approaches)

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. The properties of this compound make it a suitable candidate for use in flow chemistry systems.

For example, its reactions, which often involve the formation of salts as byproducts, can be more easily managed in a flow reactor where purification can be integrated into the continuous process. The synthesis of derivatives using this compound could be streamlined and automated, allowing for the rapid production of a library of related compounds for screening purposes. While specific examples of the use of this compound in flow chemistry are not yet prevalent in the literature, its structural features suggest a high potential for its integration into this modern synthetic methodology.

Table 4: Potential Advantages of Using this compound in Flow Chemistry

Feature of Flow Chemistry Application to this compound Chemistry
Enhanced Heat and Mass Transfer Improved control over exothermic alkylation reactions
Automated Synthesis Rapid generation of a library of derivatives for screening
Integrated Purification Continuous removal of inorganic salt byproducts

Mechanistic Investigations of Reactions Involving the Compound

Studies on Reaction Kinetics and Elucidation of Rate-Determining Steps

Specific kinetic studies on the intramolecular cyclization of 1-(4-bromobutyl)piperidine are not readily found in the literature. However, for analogous intramolecular reactions of ω-haloalkylamines, the rate of cyclization is known to be highly dependent on several factors:

Concentration of the free base: The rate of the reaction is directly proportional to the concentration of the deprotonated, nucleophilic piperidine (B6355638).

Solvent: Polar aprotic solvents are generally favored for such SN2 reactions, as they can solvate the transition state.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

The rate-determining step for this type of intramolecular N-alkylation is typically the nucleophilic attack of the nitrogen atom on the carbon atom bearing the bromine atom. This is a classic intramolecular SN2 reaction. The rate law for this process, assuming the generation of the free base is a rapid pre-equilibrium, would be expected to be first-order with respect to the concentration of the 1-(4-bromobutyl)piperidine free base.

Factor Expected Effect on Reaction Rate Reasoning
Increased Base Concentration IncreaseShifts equilibrium towards the more reactive free base form.
Increased Temperature IncreaseProvides sufficient activation energy for the SN2 reaction.
Solvent Polarity Complex; polar aprotic often optimalStabilizes the charged transition state without solvating the nucleophile excessively.

Thermodynamic Characterization of Reaction Equilibria

Detailed thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for the cyclization of 1-(4-bromobutyl)piperidine are not documented in dedicated studies. However, the reaction is generally considered to be thermodynamically favorable. The formation of a new C-N bond and a stable, strain-free six-membered ring system (the second piperidinium (B107235) ring in the spirocyclic product) is an enthalpically driven process.

The formation of the spirocyclic product from the open-chain reactant results in a decrease in the degrees of freedom, which corresponds to a negative entropy change (ΔS < 0). However, the formation of the stable covalent bond typically results in a significantly negative enthalpy change (ΔH < 0) that outweighs the unfavorable entropy change, leading to a negative Gibbs free energy change (ΔG < 0) for the reaction.

Thermodynamic Parameter Expected Sign Justification
Enthalpy Change (ΔH) NegativeFormation of a stable C-N bond and a six-membered ring.
Entropy Change (ΔS) NegativeDecrease in conformational freedom upon cyclization.
Gibbs Free Energy Change (ΔG) NegativeThe reaction is expected to be spontaneous, driven by the favorable enthalpy change.

Elucidation of Reaction Pathways and Identification of Transient Intermediates

The principal reaction pathway for the cyclization of 1-(4-bromobutyl)piperidine is the direct intramolecular SN2 displacement of the bromide ion by the piperidine nitrogen. The key transient species in this pathway is the transition state of the SN2 reaction.

In this transition state, the nitrogen atom is partially bonded to the terminal carbon of the butyl chain, and the carbon-bromine bond is partially broken. The geometry at the carbon atom undergoing substitution inverts, although for an un-substituted alkyl chain, this has no stereochemical consequence.

No other significant transient intermediates are expected for this direct cyclization. However, under certain conditions, side reactions could potentially lead to other intermediates. For instance, in the presence of a strong, sterically hindered base, elimination (E2) could compete with substitution, leading to the formation of 1-(but-3-en-1-yl)piperidine, though this is generally less favorable for primary bromides.

Stereochemical Outcomes of Transformations

The intramolecular cyclization of 1-(4-bromobutyl)piperidine itself does not involve the formation of any new stereocenters, as the starting material is achiral and the product is also achiral.

However, if the piperidine ring or the butyl chain were to be substituted, the stereochemical outcome of the cyclization would become a significant consideration. For instance, if there were a substituent on the butyl chain, the stereochemistry of the starting material would influence the stereochemistry of the spirocyclic product. The reaction would proceed with the expected inversion of configuration at the carbon atom undergoing nucleophilic attack, a hallmark of the SN2 mechanism.

For example, if a chiral center were present on the butyl chain, its configuration would be inverted during the cyclization, leading to a specific stereoisomer of the product. Similarly, pre-existing stereocenters on the piperidine ring could influence the facial selectivity of the cyclization, potentially leading to a diastereomeric mixture of products. Without specific experimental data on substituted derivatives of 1-(4-bromobutyl)piperidine, any discussion on stereochemical outcomes remains speculative.

Advanced Analytical and Spectroscopic Characterization in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool in organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Bromobutyl)piperidine hydrobromide, which exists as a piperidinium (B107235) salt, NMR analysis reveals key structural features and conformational details in solution.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In the hydrobromide salt form, the protons adjacent to the positively charged nitrogen atom (H-2 and H-6 on the piperidine (B6355638) ring) are significantly deshielded and appear at a downfield chemical shift. Similarly, the methylene (B1212753) protons of the butyl chain attached to the nitrogen (H-1') and the methylene protons adjacent to the bromine atom (H-4') are also shifted downfield due to the electron-withdrawing effects of the heteroatoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Similar to the proton spectrum, the carbons directly bonded to the nitrogen (C-2, C-6, and C-1') and the carbon bonded to the bromine (C-4') are the most deshielded. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atom. The chemical shift of the nitrogen in the piperidinium salt would be significantly different from that of its free base, reflecting the change in its electronic environment upon protonation. researchgate.net

2D NMR Experiments: To unambiguously assign all proton and carbon signals, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the piperidine ring and along the butyl chain. researchgate.net

HETCOR (Heteronuclear Correlation) or its more sensitive variants (HSQC/HMQC) correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on its attached protons. researchgate.net

A summary of expected NMR chemical shifts for this compound is presented below.

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Piperidine H-2, H-6 (axial/equatorial)~3.0 - 3.6~54 - 58Adjacent to positively charged N-H
Piperidine H-3, H-5, H-4 (axial/equatorial)~1.6 - 2.2~22 - 30Aliphatic ring protons
Butyl H-1'~3.0 - 3.4~58 - 62Adjacent to positively charged Nitrogen
Butyl H-2', H-3'~1.8 - 2.2~20 - 28Aliphatic chain protons
Butyl H-4'~3.4 - 3.6~32 - 35Adjacent to electronegative Bromine

The piperidine ring exists predominantly in a chair conformation. In the case of this compound, the key conformational question pertains to the orientation of the substituents on the ring. Upon protonation to form the piperidinium salt, significant conformational changes can occur, particularly with polar substituents. Research on analogous 4-substituted piperidinium salts has shown that electrostatic interactions between the substituent and the protonated nitrogen are critical. nih.gov For compounds with a polar 4-substituent like a bromo group, protonation leads to a notable stabilization of the axial conformer. nih.gov In some instances, the conformational preference is even reversed upon protonation, with the axial form becoming favored over the equatorial form. nih.gov This phenomenon can be investigated by analyzing the coupling constants (J-values) from the ¹H NMR spectrum and can be modeled using molecular mechanics calculations to understand the energetic balance between conformers. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

The analysis would be performed on the cationic portion of the molecule, 1-(4-bromobutyl)piperidinium. The expected [M+H]⁺ ion corresponds to the free base, 1-(4-bromobutyl)piperidine, plus a proton. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M⁺ and M+2) of similar intensity.

Under tandem MS (MS/MS) conditions, the parent ion can be fragmented to yield structurally informative daughter ions.

Ion Expected m/z (⁷⁹Br / ⁸¹Br) Description
[M+H]⁺234.1 / 236.1Parent ion of the free base
[M - C₄H₈Br]⁺154.1 / 156.1Loss of the bromobutyl radical
[C₅H₁₀N]⁺84.1Piperidine ring fragment after cleavage
[C₄H₈Br]⁺135.0 / 137.0Bromobutyl cation

Chromatographic Methods for Mixture Separation, Purity Assessment, and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

HPLC is the premier method for analyzing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. researchgate.net

A typical HPLC method would involve injecting the sample onto a nonpolar stationary phase (like a C18 column) and eluting it with a polar mobile phase. sensusimpact.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, often by a UV detector set at a low wavelength (~210 nm) to detect the aliphatic amine structure. nih.gov This method is highly effective for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. beilstein-journals.org

Parameter Typical Condition Reference
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) sensusimpact.comnih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile (B52724) and Water nih.gov
Additive 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid sensusimpact.comnih.gov
Flow Rate 0.8 - 1.0 mL/min sensusimpact.comnih.gov
Detector UV-VIS (e.g., 210 nm, 254 nm) nih.gov

Gas chromatography is generally used for volatile and thermally stable compounds. Due to the ionic nature and low volatility of this compound, direct analysis by GC is not feasible. However, the corresponding free base, 1-(4-Bromobutyl)piperidine, could potentially be analyzed.

Even so, piperidine and its derivatives can exhibit poor peak shape on standard GC columns due to their basicity. To overcome this, analysis often requires either a specialized basic-deactivated column or chemical derivatization. For instance, piperidine can be reacted with a reagent to create a less polar, more volatile derivative suitable for GC analysis with sensitive detectors like an electron capture detector (ECD), which is particularly useful for halogenated compounds. researchgate.net This approach is valuable for quantifying trace amounts of the compound.

Parameter Typical Condition (for derivatized free base) Reference
Analysis Target Free base form, often after derivatization researchgate.net
Derivatization Reaction to form a less polar, more volatile analyte researchgate.net
Column Capillary column (e.g., DB-5 or similar)
Injector Temp. 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) researchgate.net

Supercritical Fluid Chromatography (SFC)

For a compound like this compound, which possesses a polar hydrobromide salt and a non-polar alkyl bromide chain, SFC could offer a unique selectivity. The technique's ability to operate at lower temperatures is also beneficial for preventing the degradation of potentially thermally labile compounds. A hypothetical SFC method for the analysis of this compound would likely involve a stationary phase with polar characteristics to interact with the piperidine and hydrobromide moieties.

Table 1: Hypothetical SFC Parameters for the Analysis of this compound

ParameterValue
Column Chiral or polar-modified stationary phase
Mobile Phase Supercritical CO2 with Methanol modifier
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Column Temperature 35-50 °C
Detector UV-Vis or Mass Spectrometry (MS)

Column Chromatography for Purification Strategies

Column chromatography is a fundamental purification technique in synthetic organic chemistry. For the isolation of this compound, this method would be indispensable in removing unreacted starting materials and byproducts. The choice of stationary phase and eluent system is critical for achieving efficient separation. Given the polar nature of the hydrobromide salt, a normal-phase chromatography setup with silica (B1680970) gel as the stationary phase would be a logical approach.

The purification process would involve dissolving the crude reaction mixture in a minimal amount of a polar solvent and loading it onto the silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent, would then be employed. This allows for the sequential elution of compounds based on their polarity, with the more polar this compound expected to elute at higher solvent polarities.

Table 2: Illustrative Column Chromatography System for Purification

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Eluent System Dichloromethane (DCM) / Methanol (MeOH) gradient
Gradient Starting with 100% DCM, gradually increasing to 10% MeOH in DCM
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these techniques would provide key information about its structural components.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The hydrobromide salt would exhibit a broad absorption band in the 2700-2300 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt. The C-H stretching vibrations of the piperidine ring and the butyl chain would appear in the 3000-2850 cm⁻¹ range. The C-Br stretching vibration is expected to produce a signal in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique measures the inelastic scattering of monochromatic light. For this compound, the symmetric C-N stretching of the piperidine ring would likely be a strong Raman-active band. While the C-Br stretch is also Raman active, it may be weaker. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 3: Predicted Vibrational Spectroscopy Peaks for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (salt)2700-2300 (broad)IR
C-H Stretch (aliphatic)3000-2850IR, Raman
C-N Stretch1250-1020IR, Raman
C-Br Stretch600-500IR, Raman

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Table 4: Hypothetical Crystallographic Data for this compound

ParameterPotential Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Key Interactions N⁺-H···Br⁻ hydrogen bonds
Piperidine Conformation Chair

Future Directions and Emerging Research Avenues in Chemical Science

Development of Sustainable and Environmentally Benign Synthetic Protocols

The contemporary chemical industry places a significant emphasis on the development of green and sustainable synthetic methodologies. Future research concerning 1-(4-Bromobutyl)piperidine hydrobromide is anticipated to align with these principles, moving beyond traditional synthetic routes to more eco-friendly alternatives.

Key areas of investigation will likely include:

Catalytic Systems: The development of novel catalytic systems for the synthesis of the parent compound, 1-(4-bromobutyl)piperidine, could minimize waste and improve atom economy. Research could focus on leveraging earth-abundant metal catalysts or even metal-free catalytic systems to replace harsher reagents.

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener solvents is a critical aspect of sustainable chemistry. Future synthetic protocols for this compound and its derivatives could explore the use of deep eutectic solvents (DES), ionic liquids, or bio-based solvents. nih.gov These solvents not only reduce environmental impact but can also enhance reaction rates and selectivity.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process intensification. The synthesis of this compound could be adapted to a flow chemistry setup, allowing for a more controlled and efficient production process. This approach is particularly amenable to automation and high-throughput screening of reaction conditions.

Research FocusPotential AdvantageRelevant Concepts
Novel CatalystsReduced waste, higher efficiency, lower costEarth-abundant metals, organocatalysis, atom economy
Green SolventsReduced environmental impact, improved reaction kineticsDeep eutectic solvents, ionic liquids, bio-solvents
Flow ChemistryEnhanced safety, scalability, and controlProcess intensification, continuous manufacturing

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid discovery and optimization of new molecules has propelled the integration of automation and high-throughput experimentation (HTE) in chemical research. rsc.org The structural characteristics of this compound make it a suitable candidate for inclusion in such platforms.

Library Synthesis: The bifunctional nature of this compound allows for its use as a versatile building block in the automated synthesis of compound libraries. The piperidine (B6355638) nitrogen can undergo a variety of coupling reactions, while the bromoalkyl chain is amenable to nucleophilic substitution. This dual reactivity enables the rapid generation of a diverse set of molecules for screening in various applications.

Reaction Optimization: HTE platforms can be employed to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, and reactant ratios) for reactions involving this compound. This can significantly accelerate the discovery of optimal conditions for its synthesis and subsequent derivatization. For instance, palladium-catalyzed cross-coupling reactions involving the bromo- functionality could be optimized using HTE to quickly identify the most effective ligand and catalyst system. researchgate.net

The data generated from these high-throughput experiments can be further utilized in conjunction with machine learning algorithms to predict reaction outcomes and guide the design of new synthetic routes.

Platform/TechniqueApplication to this compoundAnticipated Outcome
Automated SynthesizersUse as a scaffold for parallel synthesisRapid generation of diverse chemical libraries
High-Throughput ScreeningOptimization of coupling and substitution reactionsIdentification of optimal reaction conditions in a shorter timeframe
Machine LearningAnalysis of HTE dataPredictive models for reaction outcomes and rational design of new derivatives

Exploration in Supramolecular Assembly and Advanced Materials Science (Excluding Biological Contexts)

The unique molecular architecture of this compound provides opportunities for its application in supramolecular chemistry and the development of novel, non-biological materials.

Self-Assembly: The presence of both a hydrogen bond acceptor (the piperidine nitrogen) and a potential leaving group for quaternization (the bromide) allows for the design of self-assembling systems. For instance, upon quaternization with a suitable long-chain alkyl halide, the resulting amphiphilic molecule could self-assemble in solution to form micelles or vesicles. The hydrobromide salt itself can participate in hydrogen bonding networks, influencing crystal packing and the formation of ordered solid-state structures.

Functional Polymers and Materials: 1-(4-Bromobutyl)piperidine can be utilized as a monomer or a functionalizing agent in polymer chemistry. The piperidine moiety can be incorporated into polymer backbones or as a pendant group to impart specific properties such as basicity or as a site for further modification. The bromoalkyl chain provides a reactive handle for grafting the molecule onto surfaces or into polymer matrices, leading to the creation of functional materials with tailored properties. For example, its incorporation into a polymer could create a material with unique surface charge characteristics or a precursor for cross-linked networks.

Ionic Liquids and Precursors: The quaternization of the piperidine nitrogen with various alkyl or functionalized chains can lead to the formation of a wide array of piperidinium-based ionic liquids. By systematically varying the counter-ion and the substituents, the physicochemical properties of these ionic liquids, such as viscosity, melting point, and conductivity, can be finely tuned for specific applications in catalysis, electrochemistry, or as advanced lubricants.

Area of ExplorationRole of this compoundPotential Application
Supramolecular ChemistryBuilding block for self-assembling systemsFormation of micelles, vesicles, and crystalline networks
Polymer ScienceMonomer or functionalizing agentCreation of functional polymers with tailored properties
Materials SciencePrecursor for ionic liquidsDevelopment of novel ionic liquids for various technological applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromobutyl)piperidine hydrobromide, and what factors influence yield and purity?

  • Methodological Answer : The synthesis often involves alkylation of piperidine with 1,4-dibromobutane under controlled conditions. For example, analogous sulfonamide derivatives of piperidine are synthesized via nucleophilic substitution, achieving yields of 78–82% by optimizing reaction time, temperature, and stoichiometry . Purification via recrystallization or column chromatography is critical to minimize by-products like unreacted starting materials or di-alkylated species. Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) significantly impact reaction efficiency .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Proton environments (e.g., piperidine ring protons, bromobutyl chain) are resolved at 400 MHz in deuterated solvents like CDCl₃. For example, piperidine derivatives show characteristic peaks near δ 1.5–2.5 ppm for methylene groups .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ or [M-Br]+ fragments) with <5 ppm error .
  • Elemental Analysis : Validates purity (>93% as per commercial standards) by comparing experimental vs. theoretical C/H/N/Br ratios .

Q. How is the purity of this compound typically assessed, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Purity ≥95% is standard for in vitro assays. Techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Melting Point Analysis : Consistency with literature values (e.g., 87–90°C for sulfonamide analogs) indicates crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to minimize by-products like di-alkylated piperidine derivatives?

  • Methodological Answer :

  • Stoichiometry : Use a 1:1 molar ratio of piperidine to 1,4-dibromobutane to favor mono-alkylation.
  • Catalysis : Palladium catalysts (e.g., Pd/C) enhance selectivity, as seen in analogous syntheses of arylpiperidines .
  • Temperature Control : Reactions at 0–5°C reduce thermal side reactions, while gradual warming to room temperature ensures completion .

Q. What strategies resolve discrepancies in reported biological activities of 1-(4-Bromobutyl)piperidine derivatives across studies?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) as in opioid receptor binding studies .
  • Compound Stability : Degradation under storage (e.g., hygroscopicity) can alter activity. Use inert atmospheres and desiccants .
  • Structural Confirmation : Re-validate synthesized batches via X-ray crystallography to rule out polymorphic differences .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target affinity?

  • Methodological Answer :

  • Chain Length Variation : Replace the 4-bromobutyl group with shorter (3-carbon) or branched chains to assess steric effects on receptor binding .
  • Bioisosteric Replacement : Substitute bromine with CF₃ or Cl to modulate lipophilicity and metabolic stability .
  • Docking Simulations : Use software like AutoDock to predict interactions with targets (e.g., sigma receptors) based on sulfonamide-piperidine analogs .

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic Reactions : Batch-wise addition of reagents and cooling systems prevent runaway reactions during large-scale alkylation .
  • Purification Challenges : Switch from column chromatography to fractional crystallization for cost-effective bulk purification .
  • By-Product Management : Monitor di-alkylated impurities via TLC and optimize solvent polarity (e.g., hexane/EtOAc gradients) .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Transition State Analysis : DFT calculations (e.g., Gaussian 09) model energy barriers for bromide displacement, guiding solvent/base selection .
  • Charge Distribution Maps : Identify electrophilic centers on the bromobutyl chain to predict regioselectivity in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.